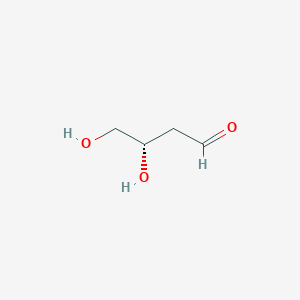
Butanal, 3,4-dihydroxy-, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanal, 3,4-dihydroxy-, (S)-: is an organic compound with the molecular formula C4H8O3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is an aldehyde with two hydroxyl groups attached to the third and fourth carbon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method to synthesize Butanal, 3,4-dihydroxy-, (S)- is through aldol condensation. This involves the reaction of an aldehyde with a ketone or another aldehyde in the presence of a base, forming a β-hydroxy aldehyde or ketone.
Oxidation of Diols: Another method involves the selective oxidation of diols. For instance, the oxidation of 1,3-butanediol can yield Butanal, 3,4-dihydroxy-, (S)- under controlled conditions.
Industrial Production Methods: Industrial production often involves the use of catalysts to enhance the reaction rate and yield. The specific conditions, such as temperature, pressure, and solvent, are optimized to ensure the highest purity and yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Butanal, 3,4-dihydroxy-, (S)- can undergo oxidation to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, acids, and bases.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted aldehydes or ketones.
Wissenschaftliche Forschungsanwendungen
Chemistry: Butanal, 3,4-dihydroxy-, (S)- is used as an intermediate in organic synthesis. It serves as a building block for more complex molecules and is involved in various chemical reactions to produce pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is studied for its role in metabolic pathways. It is involved in the synthesis of certain biomolecules and can be used to study enzyme-catalyzed reactions.
Medicine: Butanal, 3,4-dihydroxy-, (S)- has potential applications in the development of new drugs. Its unique structure allows it to interact with biological targets in specific ways, making it a valuable compound in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its reactivity and functional groups make it a versatile intermediate in various manufacturing processes.
Wirkmechanismus
The mechanism by which Butanal, 3,4-dihydroxy-, (S)- exerts its effects depends on the specific reaction or application. In general, the hydroxyl groups and the aldehyde functional group play crucial roles in its reactivity. These groups can participate in hydrogen bonding, nucleophilic addition, and other chemical interactions, influencing the compound’s behavior in different environments.
Vergleich Mit ähnlichen Verbindungen
Butanal, 3-hydroxy-: This compound has a similar structure but with only one hydroxyl group.
Butanal, 2,3-dihydroxy-: This compound has hydroxyl groups on the second and third carbon atoms.
Uniqueness: Butanal, 3,4-dihydroxy-, (S)- is unique due to its specific arrangement of hydroxyl groups and its chiral nature. This configuration allows it to participate in specific reactions and interact with biological targets in ways that similar compounds cannot.
Eigenschaften
CAS-Nummer |
81893-52-9 |
|---|---|
Molekularformel |
C4H8O3 |
Molekulargewicht |
104.10 g/mol |
IUPAC-Name |
(3S)-3,4-dihydroxybutanal |
InChI |
InChI=1S/C4H8O3/c5-2-1-4(7)3-6/h2,4,6-7H,1,3H2/t4-/m0/s1 |
InChI-Schlüssel |
CQSYGAZTCJHVFE-BYPYZUCNSA-N |
Isomerische SMILES |
C(C=O)[C@@H](CO)O |
Kanonische SMILES |
C(C=O)C(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


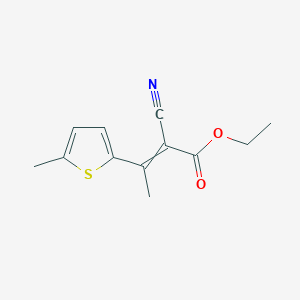
![4-[(4-Nitrophenyl)methyl]-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide](/img/structure/B14084276.png)
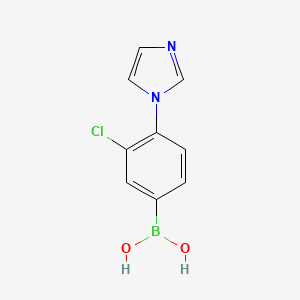

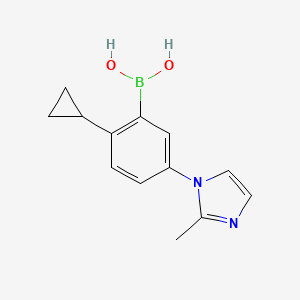
![(4S)-2-methyl-4-[[3-[4-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14084304.png)
![2-[4-(diphenylmethyl)piperazin-1-yl]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4(3H)-one](/img/structure/B14084311.png)
![2-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-N-methylacetamide](/img/structure/B14084314.png)

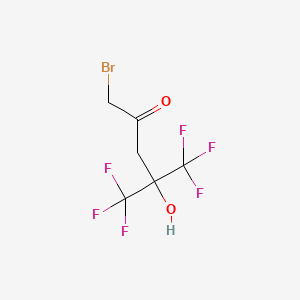
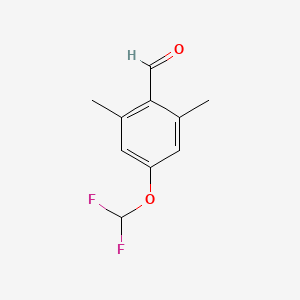
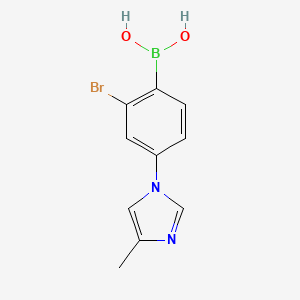
![2-[2-(2-Hydroxyethoxy)ethyl]-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084355.png)

